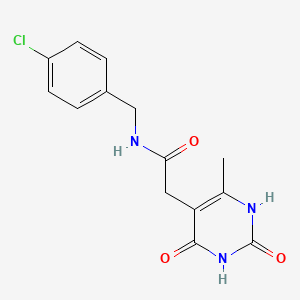
4-(3-(4-Fluorophenyl)ureido)-2-methylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-Fluorophenyl)ureido)-2-methylbenzene-1-sulfonyl chloride is a complex organic compound that features a sulfonyl chloride group, a urea derivative, and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Fluorophenyl)ureido)-2-methylbenzene-1-sulfonyl chloride typically involves multiple steps:
Formation of the Urea Derivative: The initial step involves the reaction of 4-fluoroaniline with an isocyanate to form the urea derivative. This reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions.
Sulfonylation: The urea derivative is then reacted with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl chloride group to the molecule.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Fluorophenyl)ureido)-2-methylbenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions that can form sulfonamides or sulfonate esters.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and urea derivative.
Oxidation and Reduction: The aromatic rings and urea moiety can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
4-(3-(4-Fluorophenyl)ureido)-2-methylbenzene-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used to study the interactions of sulfonyl chloride-containing compounds with biological molecules, providing insights into enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 4-(3-(4-Fluorophenyl)ureido)-2-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This reactivity is often exploited in the design of enzyme inhibitors or probes for biological studies.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Chlorophenyl)ureido)-2-methylbenzene-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom.
4-(3-(4-Methylphenyl)ureido)-2-methylbenzene-1-sulfonyl chloride: Similar structure but with a methyl group instead of a fluorine atom.
4-(3-(4-Nitrophenyl)ureido)-2-methylbenzene-1-sulfonyl chloride: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 4-(3-(4-Fluorophenyl)ureido)-2-methylbenzene-1-sulfonyl chloride imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in pharmaceutical and material applications compared to its analogs.
Properties
IUPAC Name |
4-[(4-fluorophenyl)carbamoylamino]-2-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c1-9-8-12(6-7-13(9)22(15,20)21)18-14(19)17-11-4-2-10(16)3-5-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZVBRLDHUYOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2433892.png)
![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]imidazo[1,2-b]pyridazine](/img/structure/B2433893.png)


![{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-chromen-3-yl}methyl benzenecarboxylate](/img/structure/B2433897.png)
![N-(4-ethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2433898.png)



![1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol](/img/structure/B2433903.png)

![2-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2433909.png)

